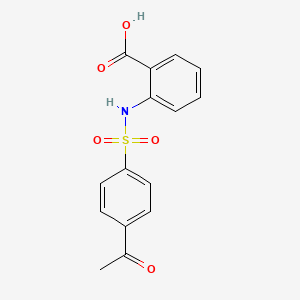![molecular formula C19H23NO B2507054 [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol CAS No. 415712-82-2](/img/structure/B2507054.png)
[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of piperidine derivatives can vary widely, and the specific structure of “this compound” would need to be determined through further analysis.Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various other derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure . For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Applications De Recherche Scientifique
1. Analgesic Applications in Neuropathic Pain
Research has indicated that derivatives of piperidine, including compounds structurally related to [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol, exhibit significant analgesic effects. Specifically, the 5-HT(1A) receptor agonist F 13640, which shares a piperidine structure, has demonstrated profound analgesic effects in a rat model of trigeminal neuropathic pain. This suggests potential applications in managing conditions related to neuropathic pain (Deseure et al., 2002).
2. Anticancer Potential
Derivatives of piperidine have been explored for their anticancer properties, particularly against leukemia. A study focusing on substituted phenyl {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives revealed that specific compounds showed antiproliferative activity against human leukemia cells, indicating a potential pathway for the development of new anticancer agents (Vinaya et al., 2011).
3. Sensor and Logic Gate Applications
Compounds incorporating a piperidine structure have been utilized in the development of fluorescent logic gates, which can be reconfigured by altering solvent polarity. This innovative application signifies the potential of piperidine derivatives in the development of tools for probing the microenvironment of cellular membranes and protein interfaces, contributing to advancements in biochemistry and molecular biology (Gauci & Magri, 2022).
4. Ligand Development for Brain Imaging
Derivatives structurally related to this compound have been synthesized as potential serotonin 5-HT2A receptor ligands for brain imaging applications, such as PET or SPECT. The studies involve the creation of compounds with promising affinity and selectivity for the serotonin 5-HT2A receptor, indicating their utility in brain imaging and neuroscientific research (Fu et al., 2002).
Safety and Hazards
Orientations Futures
The future directions of research into piperidine derivatives are likely to involve the development of more efficient synthesis methods, the discovery of new derivatives with useful properties, and the exploration of their pharmacological applications . This field is expected to continue to play a significant role in the pharmaceutical industry .
Mécanisme D'action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body, including various receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of piperidine derivatives with their targets can lead to a variety of effects. For example, they can act as inhibitors, activators, or modulators of their target’s activity . The exact mode of action would depend on the specific compound and its target.
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their targets. For instance, they can influence signaling pathways, metabolic pathways, or cell cycle processes . The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors influencing pharmacokinetics can include the compound’s chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action can range from changes in cell signaling and function to effects on cell growth and survival . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These can include factors such as pH, temperature, presence of other substances, and individual patient factors .
Propriétés
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-19-8-4-5-13-20(19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-3,6-7,9-12,19,21H,4-5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSECUMLMZXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

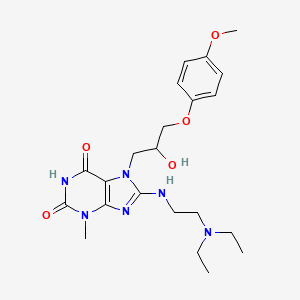
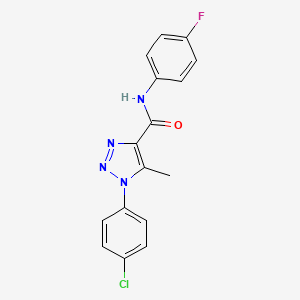
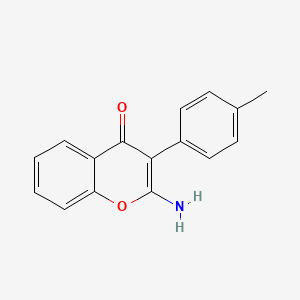


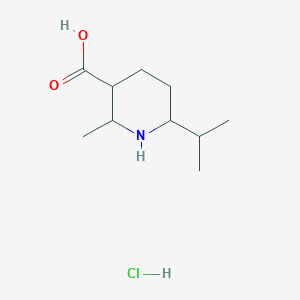
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)
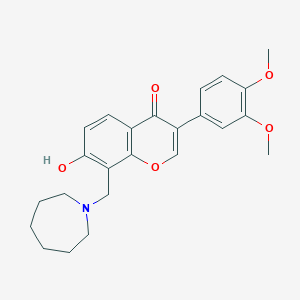
![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
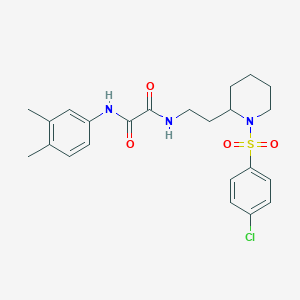
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)
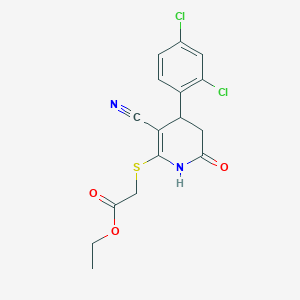
![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)
